molecular formula C6H14N2O2 B6166857 3-methyl-2-[methyl(nitroso)amino]butan-1-ol CAS No. 1823507-82-9

3-methyl-2-[methyl(nitroso)amino]butan-1-ol

Cat. No. B6166857
CAS RN: 1823507-82-9
M. Wt: 146.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-methyl-2-[methyl(nitroso)amino]butan-1-ol” is a chemical compound with the CAS Number: 1823507-82-9 . Its IUPAC name is N-(1-hydroxy-3-methylbutan-2-yl)-N-methylnitrous amide . The molecular weight of this compound is 146.19 .


Molecular Structure Analysis

The InChI code for “3-methyl-2-[methyl(nitroso)amino]butan-1-ol” is 1S/C6H14N2O2/c1-5(2)6(4-9)8(3)7-10/h5-6,9H,4H2,1-3H3 . This code provides a specific string of characters that describes the molecular structure of the compound.

Safety and Hazards

The safety data sheet for a similar compound, DL-3-Methyl-2-butanol, suggests that it is a flammable liquid and vapor, and it can be harmful if inhaled . It’s recommended to avoid breathing the dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of fire, use CO2, dry chemical, or foam for extinction .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-methyl-2-[methyl(nitroso)amino]butan-1-ol involves the reaction of 3-methyl-2-butanone with hydroxylamine hydrochloride to form 3-methyl-2-(hydroxyamino)butan-1-one, which is then reacted with methyl nitrite to form 3-methyl-2-[methyl(nitroso)amino]butan-1-one. The nitroso group is then reduced to an amino group using sodium dithionite, followed by the addition of a methyl group using methyl iodide and potassium carbonate. Finally, the resulting compound is treated with sodium borohydride to obtain 3-methyl-2-[methyl(nitroso)amino]butan-1-ol.", "Starting Materials": [ "3-methyl-2-butanone", "hydroxylamine hydrochloride", "methyl nitrite", "sodium dithionite", "methyl iodide", "potassium carbonate", "sodium borohydride" ], "Reaction": [ "3-methyl-2-butanone is reacted with hydroxylamine hydrochloride in the presence of sodium acetate to form 3-methyl-2-(hydroxyamino)butan-1-one.", "3-methyl-2-(hydroxyamino)butan-1-one is reacted with methyl nitrite in the presence of sodium acetate to form 3-methyl-2-[methyl(nitroso)amino]butan-1-one.", "The nitroso group in 3-methyl-2-[methyl(nitroso)amino]butan-1-one is reduced to an amino group using sodium dithionite in the presence of sodium hydroxide.", "Methyl iodide and potassium carbonate are added to the reaction mixture to add a methyl group to the amino group, forming 3-methyl-2-[methyl(nitroso)amino]butan-1-amine.", "Finally, 3-methyl-2-[methyl(nitroso)amino]butan-1-amine is treated with sodium borohydride to obtain 3-methyl-2-[methyl(nitroso)amino]butan-1-ol." ] }

CAS RN

1823507-82-9

Product Name

3-methyl-2-[methyl(nitroso)amino]butan-1-ol

Molecular Formula

C6H14N2O2

Molecular Weight

146.2

Purity

96

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.